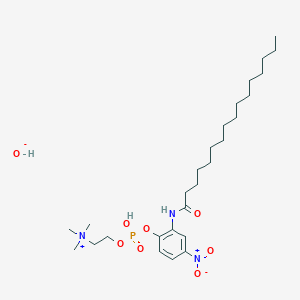

2-Hexadecanoylamino-4-nitrophenylphosphorylcholine

Description

Properties

IUPAC Name |

2-[[2-(hexadecanoylamino)-4-nitrophenoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48N3O7P.H2O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(31)28-25-23-24(29(32)33)19-20-26(25)37-38(34,35)36-22-21-30(2,3)4;/h19-20,23H,5-18,21-22H2,1-4H3,(H-,28,31,34,35);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTKXKMMWVIQDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OP(=O)(O)OCC[N+](C)(C)C.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H50N3O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209181 | |

| Record name | 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60438-73-5 | |

| Record name | Ethanaminium, 2-[[hydroxy[4-nitro-2-[(1-oxohexadecyl)amino]phenoxy]phosphinyl]oxy]-N,N,N-trimethyl-, hydroxide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60438-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060438735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-[[hydroxy[4-nitro-2-(palmitoylamino)phenoxy]phosphinyl]oxy]ethyl]trimethylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine

An In-Depth Technical Guide to 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine: A Chromogenic Substrate for Acid Sphingomyelinase

Introduction

2-Hexadecanoylamino-4-nitrophenylphosphorylcholine (HNP-PC) is a synthetic, chromogenic analog of sphingomyelin, a critical component of eukaryotic cell membranes.[1][2] Its structural resemblance to the natural substrate allows it to be specifically hydrolyzed by the enzyme acid sphingomyelinase (ASM), a key player in the sphingolipid signaling pathway.[3][4] The enzymatic cleavage of HNP-PC releases a yellow-colored product, 4-nitrophenol, which enables the simple and direct quantification of ASM activity through spectrophotometry.[3] This property has established HNP-PC as an invaluable tool for researchers, clinicians, and drug development professionals.

This guide provides a comprehensive overview of HNP-PC, from its fundamental chemical properties and synthesis to its core application in enzymatic assays and its broader implications in disease diagnostics and pharmacological research.

Physicochemical and Handling Properties

HNP-PC is a pale yellow, hygroscopic powder.[5][6] Due to its amphipathic nature, slight warming may be necessary to achieve complete solubilization in solvents like methanol.[2] For experimental use, it is recommended to prepare stock solutions, aliquot them, and store them frozen at -20°C, where they remain stable for up to three months.[2]

| Property | Value | Source(s) |

| CAS Number | 60438-73-5 | [2][3][5] |

| Molecular Weight | 575.7 g/mol | [3] |

| Molecular Formula | C₂₇H₄₈N₃O₇P | [1] |

| Appearance | Pale Yellow Powder / Off-white solid | [1][5][6] |

| Melting Point | 188-190°C | [6] |

| Solubility | Methanol (25 mg/mL), slight solubility in Chloroform, DMSO, Ethanol | [1][6] |

| Storage Temperature | -20°C | [1][6] |

Synthesis and Chemical Characterization

The synthesis of HNP-PC is a multi-step process designed to build a molecule that mimics the structure of natural sphingomyelin while incorporating a reporter group.[4] The general synthetic route involves three primary stages: acylation, phosphorylation, and choline conjugation.[3]

-

Acylation of 4-Nitroaniline : The process begins with the acylation of 4-nitroaniline with hexadecanoyl chloride. This step attaches the C16 fatty acid tail, which is crucial for the substrate's interaction with the membrane-associated enzyme.[3]

-

Phosphorylation : The resulting intermediate, 2-hexadecanoylamino-4-nitroaniline, is then phosphorylated. This is typically achieved using a phosphorylating agent like phosphorus oxychloride (POCl₃) to add the phosphate group.[3]

-

Choline Conjugation : In the final step, the phosphoryl chloride intermediate is reacted with choline hydroxide. This involves a nucleophilic displacement that attaches the choline headgroup, completing the sphingomyelin analog structure.[3]

The final product is purified using techniques such as silica gel chromatography and recrystallization.[3]

Mechanism of HNP-PC hydrolysis by Acid Sphingomyelinase (ASM).

Core Application: The Acid Sphingomyelinase (ASM) Activity Assay

The measurement of ASM activity is the primary application of HNP-PC. The assay is robust, sensitive, and adaptable to a high-throughput format, making it a cornerstone technique in sphingolipid research.

Detailed Experimental Protocol

This protocol provides a generalized framework for measuring ASM activity in biological samples. Optimization may be required depending on the sample type and expected enzyme activity levels.

1. Reagent Preparation:

-

Assay Buffer: Prepare a buffer with an acidic pH suitable for ASM activity (e.g., 250 mM sodium acetate, pH 5.0).

-

Substrate Stock Solution: Dissolve HNP-PC in a suitable solvent like methanol to a concentration of 25 mg/mL. [1][2]Store at -20°C. [2]* Substrate Working Solution: Immediately before use, dilute the HNP-PC stock solution in the Assay Buffer to the final desired concentration (e.g., 1-5 mM). Incorporating a detergent like Triton X-100 (0.1%) can aid in substrate presentation.

-

Stop Solution: Prepare an alkaline buffer to terminate the reaction and develop the color (e.g., 1 M Tris-HCl, pH 9.0).

2. Sample Preparation:

-

Cell Lysates/Tissue Homogenates: Homogenize cells or tissues in a lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant containing the enzyme. Determine the total protein concentration (e.g., using a BCA assay) for normalization.

-

Serum/Plasma: Samples can often be used directly or after appropriate dilution in the Assay Buffer.

3. Assay Procedure:

-

In a 96-well microplate, add a specific amount of sample (e.g., 10-50 µL, corresponding to a defined amount of total protein).

-

For each sample, prepare a blank control containing the same amount of sample but with Assay Buffer instead of the Substrate Working Solution.

-

Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Initiate the reaction by adding the Substrate Working Solution to each well (except the blanks).

-

Incubate the plate at 37°C for a defined period (e.g., 30-120 minutes). The incubation time should be optimized to ensure the reaction remains within the linear range.

-

Terminate the reaction by adding the Stop Solution to all wells. The solution should turn yellow in wells with ASM activity.

-

Read the absorbance of the plate at 410-420 nm using a microplate reader.

4. Data Analysis:

-

Subtract the absorbance reading of the blank from the corresponding sample reading to correct for background absorbance.

-

Quantify the amount of 4-nitrophenol produced using a standard curve prepared with known concentrations of 4-nitrophenol.

-

Calculate the enzyme activity, typically expressed as nmol of substrate hydrolyzed per hour per mg of protein (nmol/h/mg).

Standard workflow for the HNP-PC based Acid Sphingomyelinase assay.

Applications in Research and Drug Development

The ability to accurately quantify ASM activity using HNP-PC has significant implications across basic research, clinical diagnostics, and pharmaceutical development.

Disease Diagnosis and Biomarker Research

Deficiencies or elevations in ASM activity are linked to several human diseases. The HNP-PC assay provides a critical diagnostic and research tool in these contexts.

-

Niemann-Pick Disease (NPD): This rare, lysosomal storage disorder is caused by a genetic deficiency in ASM activity, leading to the accumulation of sphingomyelin. [7][8]The HNP-PC assay is a primary method for diagnosing NPD types A and B, where patient samples show virtually no ASM activity, while carriers exhibit intermediate levels. [3]* Inflammatory and Cardiovascular Conditions: Elevated ASM activity has been identified as a key factor in the pathophysiology of various other diseases. The ceramide generated by ASM can mediate inflammation, endothelial injury, and apoptosis. [9][10]The HNP-PC assay has been used to demonstrate increased ASM activity in conditions such as sepsis, rheumatoid arthritis, and atherosclerosis, positioning ASM as a potential biomarker and therapeutic target. [9][10][11]

Disease/Condition Finding on ASM Activity Implication Reference(s) Niemann-Pick Disease Severely deficient Diagnostic marker [3][5][7] Sepsis Markedly higher in patients, increases with severity Potential biomarker for diagnosis and severity [10] Rheumatoid Arthritis 1.4-fold higher in patients vs. controls Marker of chronic inflammation [11] | Atherosclerosis | Increased in lesions, promotes foam cell formation | Contributes to disease progression | [9]|

Drug Discovery and Development

In the pharmaceutical industry, the HNP-PC assay is a valuable component of the drug discovery pipeline, particularly for therapies targeting sphingolipid metabolism. [12][13]

-

High-Throughput Screening (HTS): The simplicity and colorimetric readout of the assay make it highly suitable for HTS campaigns to identify novel small-molecule inhibitors of ASM. [14]Such inhibitors have therapeutic potential for diseases driven by excess ASM activity.

-

Mechanism of Action (MoA) Studies: For compounds believed to modulate the sphingolipid pathway, the HNP-PC assay provides a direct method to confirm their effect on ASM activity. This is a crucial step in validating a drug's MoA and understanding its pharmacodynamics. [3]* Pharmacological Research: HNP-PC allows researchers to investigate the impact of various pharmacological agents on sphingolipid metabolism, providing critical insights that can guide the development of targeted therapies for a range of metabolic and inflammatory disorders. [3]

Conclusion

2-Hexadecanoylamino-4-nitrophenylphosphorylcholine has solidified its place as an essential reagent in life sciences. Its clever design, combining the structural features of a natural lipid with a convenient chromogenic reporter, provides a simple yet powerful system for studying a critical enzymatic pathway. For researchers investigating sphingolipid signaling, clinicians diagnosing metabolic disorders like Niemann-Pick disease, and scientists developing new therapeutics, HNP-PC offers a reliable, selective, and quantitative window into the activity of acid sphingomyelinase, an enzyme of profound biological and clinical importance.

References

-

Levade, T., Salvayre, R., & Douste-Blazy, L. (1986). Comparative hydrolysis of sphingomyelin and 2-N-(hexadecanoyl)-amino-4-nitrophenyl-phosphorylcholine by normal human brain homogenate at acid and neutral pH. Journal of Neurochemistry, 47(3), 831-837. [Link]

-

Gal, A. E., & Fash, F. J. (1976). Synthesis of 2-n-(hexadecanoyl)-amino-4-nitrophenyl phosphorylcholine-hydroxide, a chromogenic substrate for assaying sphingomyelinase activity. Chemistry and Physics of Lipids, 16(1), 71-79. [Link]

-

Zhang, Y., et al. (2023). Plasma acid sphingomyelinase activity in sepsis: diagnostic utility and association with disease severity. Critical Care, 27(1), 1-4. [Link]

-

Devlin, C. M., et al. (2017). Sphingomyelinases: their regulation and roles in cardiovascular pathophysiology. Cardiovascular Research, 113(13), 1637-1650. [Link]

-

EnzyChrom™ Sphingomyelin Assay Kit. (n.d.). BioAssay Systems. [Link]

-

He, X., et al. (2015). A high-throughput sphingomyelinase assay using natural substrate. Journal of Biomolecular Screening, 20(7), 896-903. [Link]

-

Sphingomyelin Assay Kit. (n.d.). Cell Biolabs, Inc. [Link]

-

Baker, J. F., et al. (2017). Secretory sphingomyelinase (S-SMase) activity is elevated in patients with rheumatoid arthritis. Clinical Rheumatology, 36(12), 2649-2654. [Link]

-

Mühle, C., & Kornhuber, J. (2017). Assay to measure sphingomyelinase and ceramidase activities efficiently and safely. MethodsX, 4, 364-371. [Link]

-

2-N-Hexadecanoylamino-4-nitrophenylphosphorylcholine CAS 60438-73-5. (n.d.). EMD Millipore. [Link]

-

2-N-HEXADECANOYLAMINO-4-NITROPHENYLPHOSPHORYLCHOLINE. (n.d.). LookChem. [Link]

-

Hoge, L. G., et al. (2023). Sphingosylphosphorylcholine is a substrate for the Pseudomonas aeruginosa phospholipase C/sphingomyelinase, PlcH. Journal of Bacteriology, 205(8), e00151-23. [Link]

-

Hoge, L. G., et al. (2023). Sphingosylphosphorylcholine (SPC) is a substrate for the Pseudomonas aeruginosa phospholipase C/sphingomyelinase, PlcH. bioRxiv. [Link]

-

Therapeutic Focus. (n.d.). Augustine Therapeutics. [Link]

-

Beutler, J. A. (2025). The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives. Journal of Natural Products. [Link]

-

Al-Dossari, D. S., et al. (2022). Clinical pharmacology applications in clinical drug development and clinical care: A focus on Saudi Arabia. Saudi Pharmaceutical Journal, 30(11), 1591-1601. [Link]

-

Gribkoff, V. K., & Kaczmarek, L. K. (2017). Drug discovery and development: Role of basic biological research. Molecular Pharmacology, 91(5), 497-505. [Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of 2-n-(hexadecanoyl)-amino-4-nitrophenyl phosphorylcholine-hydroxide, a chromogenic substrate for assaying sphingomyelinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-N-HEXADECANOYLAMINO-4-NITROPHENYLPHOSPHORYLCHOLINE | 60438-73-5 [chemicalbook.com]

- 6. Cas 60438-73-5,2-N-HEXADECANOYLAMINO-4-NITROPHENYLPHOSPHORYLCHOLINE | lookchem [lookchem.com]

- 7. glycodepot.com [glycodepot.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. Sphingomyelinases: their regulation and roles in cardiovascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plasma acid sphingomyelinase activity in sepsis: diagnostic utility and association with disease severity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Secretory sphingomyelinase (S-SMase) activity is elevated in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical pharmacology applications in clinical drug development and clinical care: A focus on Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Drug discovery and development: Role of basic biological research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A high-throughput sphingomyelinase assay using natural substrate - PMC [pmc.ncbi.nlm.nih.gov]

2-Hexadecanoylamino-4-nitrophenylphosphorylcholine chemical properties

An In-Depth Technical Guide to 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine (HNPPC)

Introduction

2-Hexadecanoylamino-4-nitrophenylphosphorylcholine, commonly abbreviated as HNPPC or HDA-PC, is a synthetic, chromogenic analog of sphingomyelin.[1] Its structural similarity to the natural lipid allows it to serve as a specific substrate for sphingomyelinase enzymes, particularly acid sphingomyelinase (aSMase).[1][2] The hydrolysis of HNPPC by these enzymes releases a colored product, enabling the straightforward quantification of enzyme activity through spectrophotometry. This property has established HNPPC as an invaluable tool in biochemical research and clinical diagnostics, especially for studying sphingolipid metabolism and diagnosing disorders like Niemann-Pick disease, which is characterized by deficient aSMase activity.[3][4] This guide provides a comprehensive overview of the chemical properties, mechanism of action, applications, and handling of HNPPC for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

HNPPC is a pale yellow, hygroscopic powder.[3][5] Its structure is meticulously designed to mimic endogenous sphingomyelin, featuring a long hydrophobic fatty acid tail, a polar phosphorylcholine head group, and a strategically placed chromogenic reporter group.

| Property | Value | Source(s) |

| CAS Number | 60438-73-5 | [1][3][6][7] |

| Molecular Formula | C₂₇H₄₉N₃O₇P | [6][7] |

| Molecular Weight | 575.68 g/mol | [1][6] |

| Appearance | Pale Yellow to Off-white Solid/Powder | [3][5] |

| Melting Point | 188-190°C | [5] |

| Solubility | Methanol (25 mg/mL), slightly soluble in Chloroform, DMSO, Ethanol | [5][8] |

| Storage Temperature | -20°C | [5] |

The key structural components are:

-

Hexadecanoyl Group: This 16-carbon saturated fatty acid tail (palmitoyl group) provides the necessary hydrophobicity for the molecule to interact with the active site of membrane-associated enzymes like sphingomyelinase.[1]

-

4-Nitrophenyl Group: This moiety is the chromophore. Upon enzymatic cleavage, it is released as 2-hexadecanoylamino-4-nitrophenol, a yellow-colored compound whose absorbance can be measured.[1][2]

-

Phosphorylcholine Group: This polar headgroup is identical to that of natural sphingomyelin, ensuring substrate recognition by sphingomyelinase.

Mechanism of Action and Enzymatic Hydrolysis

HNPPC functions as a substrate for sphingomyelinase, which catalyzes the hydrolysis of the phosphodiester bond linking the choline headgroup to the ceramide-like backbone.[1] This enzymatic reaction is central to its utility in research.

Biochemical Pathway: Sphingolipid Metabolism[1] Target Enzyme: Primarily Acid Sphingomyelinase (aSMase)[1][9]

The hydrolysis of HNPPC by aSMase yields two products:

-

Phosphorylcholine

-

2-Hexadecanoylamino-4-nitrophenol (the chromogenic product)

The reaction is highly specific. Acid sphingomyelinase, which has an optimal pH between 4.5 and 5.0, readily hydrolyzes HNPPC.[9][10] In contrast, Mg²⁺-dependent neutral sphingomyelinase shows little to no activity towards this synthetic substrate.[9] This selectivity makes HNPPC an excellent tool for specifically assaying aSMase activity without interference from other sphingomyelinases.[8][9]

Caption: Enzymatic cleavage of HNPPC by acid sphingomyelinase.

Applications in Scientific Research

The unique properties of HNPPC lend it to several critical applications in both basic and translational science.

-

Quantitative Assay of Acid Sphingomyelinase Activity: This is the primary application. By measuring the rate of formation of the yellow-colored 2-hexadecanoylamino-4-nitrophenol (typically at 405-420 nm), researchers can determine the activity of aSMase in various samples, including cell lysates and purified enzyme preparations.[1] This is crucial for studying enzyme kinetics, characterizing enzyme function, and understanding the regulation of sphingolipid metabolism.[10]

-

Diagnosis of Niemann-Pick Disease (NPD): NPD types A and B are lysosomal storage disorders caused by a genetic deficiency in aSMase activity.[4][11] This leads to the accumulation of sphingomyelin in various tissues.[4][10] HNPPC-based assays provide a reliable and efficient method for measuring aSMase activity in patient samples (e.g., cultured fibroblasts or white blood cells) to aid in the diagnosis of these devastating conditions.[3][4]

-

High-Throughput Screening (HTS) for aSMase Inhibitors: The colorimetric nature of the HNPPC assay makes it amenable to HTS formats for identifying and characterizing novel inhibitors of aSMase. Such inhibitors are valuable chemical probes for studying the biological roles of aSMase and may represent starting points for the development of therapeutics for conditions where aSMase activity is dysregulated.

Experimental Protocol: aSMase Activity Assay

This protocol provides a generalized workflow for measuring aSMase activity in cell lysates. Optimization may be required depending on the sample type and experimental goals.

1. Reagent Preparation:

-

Assay Buffer: 0.2 M Sodium Acetate, 0.1% Triton X-100, pH 5.0.

-

Substrate Stock Solution: Dissolve HNPPC in methanol to a concentration of 25 mg/mL.[8] Slight warming may be necessary for complete solubilization.[8] Store aliquots at -20°C; stock solutions are stable for up to 3 months.[8]

-

Substrate Working Solution: Dilute the Substrate Stock Solution in the Assay Buffer to the desired final concentration (e.g., 1 mM).

-

Stop Solution: 0.5 M NaOH or another suitable alkaline buffer to raise the pH and stop the reaction.

-

Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer and determine the total protein concentration (e.g., via BCA assay).

2. Assay Procedure:

-

Pipette 50 µL of cell lysate (containing a known amount of protein, e.g., 20-50 µg) into the wells of a 96-well microplate. Include a "blank" well with lysis buffer only.

-

Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the reaction by adding 50 µL of the pre-warmed Substrate Working Solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding 100 µL of Stop Solution to each well. The high pH also enhances the color of the nitrophenol product.

3. Detection and Analysis:

-

Measure the absorbance of each well at 410 nm using a microplate reader.

-

Subtract the absorbance of the blank from the sample readings.

-

Calculate the enzyme activity using a standard curve prepared with known concentrations of 2-hexadecanoylamino-4-nitrophenol or by applying the Beer-Lambert law (using the molar extinction coefficient of the product).

-

Express the final activity in units such as nmol/hr/mg protein.

Caption: Standard experimental workflow for an HNPPC-based aSMase assay.

Chemical Synthesis Overview

The synthesis of HNPPC is a multi-step process that builds the molecule's distinct components sequentially.[2] While several routes exist, a common pathway involves three main stages.[1]

-

Acylation: The synthesis typically begins with the acylation of an amino-nitrophenol derivative, such as 4-nitroaniline or 2-amino-4-nitrophenol.[1][2] This is achieved using hexadecanoyl chloride (palmitoyl chloride) in the presence of a base like triethylamine to introduce the long fatty acid chain.[1]

-

Phosphorylation: The hydroxyl group of the resulting N-acylated intermediate is then phosphorylated. This is often accomplished using a phosphorylating agent like phosphorus oxychloride (POCl₃).[1]

-

Choline Conjugation: In the final step, the phosphoryl chloride intermediate is reacted with choline hydroxide or quaternized with trimethylamine to attach the polar phosphorylcholine headgroup, yielding the final HNPPC product.[1][2] Purification is typically performed using silica gel chromatography.[1]

Caption: A simplified schematic of the HNPPC chemical synthesis route.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity and performance of HNPPC.

-

Storage: The solid compound should be stored at -20°C.[5] It is noted to be hygroscopic, so protection from moisture is important.[5]

-

Reconstitution: For creating stock solutions, dissolve HNPPC in a suitable solvent like methanol. Gentle warming can aid dissolution.[8] It is recommended to prepare aliquots of the stock solution and store them frozen at -20°C to avoid repeated freeze-thaw cycles.[8] Stock solutions are reported to be stable for up to three months under these conditions.[8]

-

Safety: HNPPC should be handled with standard laboratory precautions. Users should wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, consult the manufacturer's Safety Data Sheet (SDS).

Conclusion

2-Hexadecanoylamino-4-nitrophenylphosphorylcholine is a powerful and highly specific chromogenic substrate that has become a cornerstone for the study of acid sphingomyelinase. Its well-defined chemical properties and straightforward mechanism of action enable robust and reliable quantification of aSMase activity. From advancing our fundamental understanding of sphingolipid metabolism to providing a critical diagnostic tool for Niemann-Pick disease and facilitating the discovery of new therapeutic agents, HNPPC continues to be an indispensable reagent for scientists and researchers in the fields of biochemistry, cell biology, and drug development.

References

- 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine | 60438-73-5. Benchchem.

- 2-N-HEXADECANOYLAMINO-4-NITROPHENYLPHOSPHORYLCHOLINE | 60438-73-5. ChemicalBook.

- 2-n-hexadecanoylamino-4-nitrophenylphosphorylcholine cas 60438-73-5.

- 2-(N-Hexadecanoylamino)-4-nitrophenylphosphocholine Hydroxide | CAS 60438-73-5. Santa Cruz Biotechnology.

- Synthesis of 2-n-(hexadecanoyl)-amino-4-nitrophenyl phosphorylcholine-hydroxide, a chromogenic substrate for assaying sphingomyelinase activity. PubMed.

- Comparative hydrolysis of sphingomyelin and 2-N-(hexadecanoyl)

- CAS 60438-73-5 | Sigma-Aldrich. Sigma-Aldrich.

- 2-N-Hexadecanoylamino-4-nitrophenylphosphorylcholine. Sigma-Aldrich.

- 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine. glycodepot.com.

- Cas 60438-73-5, 2-N-HEXADECANOYLAMINO-4-NITROPHENYLPHOSPHORYLCHOLINE. lookchem.

- Sphingomyelinases: their regulation and roles in cardiovascular p

- 2-N-Hexadecanoylamino-4-nitrophenylphosphorylcholine CAS 60438-73-5 | 504859. Merck Millipore.

- A high-throughput sphingomyelinase assay using natural substr

- Safety D

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of 2-n-(hexadecanoyl)-amino-4-nitrophenyl phosphorylcholine-hydroxide, a chromogenic substrate for assaying sphingomyelinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-N-HEXADECANOYLAMINO-4-NITROPHENYLPHOSPHORYLCHOLINE | 60438-73-5 [chemicalbook.com]

- 4. glycodepot.com [glycodepot.com]

- 5. Cas 60438-73-5,2-N-HEXADECANOYLAMINO-4-NITROPHENYLPHOSPHORYLCHOLINE | lookchem [lookchem.com]

- 6. watson-int.com [watson-int.com]

- 7. scbt.com [scbt.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Comparative hydrolysis of sphingomyelin and 2-N-(hexadecanoyl)-amino-4-nitrophenyl-phosphorylcholine by normal human brain homogenate at acid and neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sphingomyelinases: their regulation and roles in cardiovascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A high-throughput sphingomyelinase assay using natural substrate - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Chromogenic Sphingomyelinase Substrates: A Technical Guide for Researchers

This guide provides an in-depth exploration of the mechanism of action of chromogenic sphingomyelinase substrates, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of protocols, we will delve into the causality behind the experimental design, ensuring a robust understanding of this essential enzymatic assay.

Introduction: Unveiling Sphingomyelinase Activity Through Color

Sphingomyelinases (SMases) are a class of enzymes that catalyze the hydrolysis of sphingomyelin into ceramide and phosphocholine.[1][2] This enzymatic activity is a critical component of cellular signaling pathways, implicated in processes ranging from apoptosis and cell differentiation to inflammation.[2][3] Consequently, the accurate measurement of SMase activity is paramount in various fields of biomedical research and drug discovery.

Chromogenic assays offer a sensitive, convenient, and high-throughput method for quantifying SMase activity.[4] These assays are predicated on a fundamental principle: the enzymatic reaction generates a product that, either directly or through a series of coupled reactions, results in a colored compound.[5][6][7] The intensity of the color produced is directly proportional to the enzymatic activity, allowing for quantitative analysis via spectrophotometry.[5][7]

The Enzymatic Cascade: A Symphony of Reactions

The most common chromogenic assays for sphingomyelinase do not rely on a single reaction but rather a carefully orchestrated enzymatic cascade. This multi-step approach amplifies the initial signal, enhancing the sensitivity of the assay. The process can be broken down into three key stages:

-

Primary Reaction: Sphingomyelin Hydrolysis The assay begins with the specific action of sphingomyelinase on its substrate, sphingomyelin. This hydrolysis event yields two products: ceramide and phosphocholine.[1][3] The concentration of phosphocholine produced is the direct quantitative marker of SMase activity.

-

Secondary Reaction: Generating the Precursor for Color The phosphocholine generated in the primary reaction becomes the substrate for the next enzyme in the cascade: alkaline phosphatase (AP).[6] AP is a hydrolase enzyme that catalyzes the removal of a phosphate group from its substrate.[6][8] In this case, AP cleaves the phosphate from phosphocholine, releasing choline.[9]

-

Tertiary & Quaternary Reactions: The Chromogenic Finale The choline produced in the secondary reaction is then oxidized by choline oxidase in a two-step, four-electron oxidation process to yield betaine and, crucially, hydrogen peroxide (H₂O₂).[5][10][11][12] This H₂O₂ molecule is the key to the color change. The final step involves horseradish peroxidase (HRP), which utilizes the newly formed H₂O₂ to oxidize a chromogenic substrate, resulting in a colored product.[13][14][15]

Visualizing the Core Mechanism

The following diagram illustrates the sequential enzymatic reactions in a typical chromogenic sphingomyelinase assay.

Caption: The enzymatic cascade of a chromogenic sphingomyelinase assay.

Causality in Experimental Design: Why These Components?

The selection of each enzyme and substrate in this cascade is deliberate and based on sound biochemical principles to ensure the assay is specific, sensitive, and reliable.

-

Alkaline Phosphatase: Its broad substrate specificity for phosphate monoesters makes it an effective and robust choice for cleaving the phosphate from phosphocholine.[6][8] Furthermore, its optimal activity at an alkaline pH helps to separate this step from the initial sphingomyelinase reaction, which may have a different pH optimum.[6]

-

Choline Oxidase: This enzyme is highly specific for choline, ensuring that the production of hydrogen peroxide is directly linked to the amount of choline generated from the preceding step.[10][11] Its catalytic efficiency allows for the rapid conversion of choline, driving the reaction forward.

-

Horseradish Peroxidase (HRP): HRP is a workhorse enzyme in molecular biology and biochemistry for good reason. It has a high turnover rate and can utilize a wide variety of chromogenic substrates, offering flexibility in detection methods.[13][14] The amplification effect of HRP, where a single enzyme molecule can generate many colored product molecules, significantly enhances the sensitivity of the assay.[13]

-

Chromogenic Substrates for HRP: The choice of the final chromogenic substrate impacts the sensitivity and the specific wavelength of detection. Common choices include:

Tailoring the Assay: Measuring Different Sphingomyelinase Isoforms

Sphingomyelinases are not a monolithic group of enzymes. They are classified based on their optimal pH and cation requirements.[1][17][18] This diversity is a critical consideration in experimental design.

| Sphingomyelinase Type | Optimal pH | Key Characteristics |

| Acid Sphingomyelinase (aSMase) | 4.5 - 5.5 | Primarily located in lysosomes. Its activity is often measured in acetate buffers at an acidic pH.[17][19] |

| Neutral Sphingomyelinase (nSMase) | 7.0 - 9.0 | Found in various cellular compartments, including the plasma membrane and Golgi apparatus. Requires Mg²⁺ or other divalent cations for optimal activity.[1][7][17] |

| Alkaline Sphingomyelinase | ~9.0 | Predominantly found in the gut and is dependent on bile salts for activity. |

By carefully controlling the pH of the initial reaction buffer, researchers can selectively measure the activity of a specific sphingomyelinase isoform. For instance, to measure aSMase activity, the initial hydrolysis of sphingomyelin is carried out at a pH of 5.0.[20] Conversely, for nSMase, the reaction is performed at a neutral pH of 7.4 and in the presence of magnesium ions.[7]

Experimental Protocol: A Step-by-Step Guide

The following is a generalized protocol for a chromogenic sphingomyelinase assay. It is essential to optimize this protocol for your specific samples and experimental conditions.

Workflow Diagram

Caption: A generalized workflow for a chromogenic sphingomyelinase assay.

Reagents and Materials

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen chromogenic substrate

-

Sphingomyelinase Assay Buffer (specific to the SMase isoform being measured, e.g., pH 5.0 for aSMase, pH 7.4 with Mg²⁺ for nSMase)

-

Sphingomyelin substrate solution

-

Alkaline Phosphatase

-

Choline Oxidase

-

Horseradish Peroxidase

-

Chromogenic HRP substrate (e.g., TMB)

-

Choline or Sphingomyelinase standard for generating a standard curve

-

Samples (cell lysates, tissue homogenates, etc.)

Procedure

-

Sample Preparation:

-

Prepare cell lysates or tissue homogenates in the appropriate assay buffer.

-

Determine the protein concentration of each sample to normalize the final activity.

-

-

Standard Curve Preparation:

-

Prepare a series of dilutions of a known concentration of choline or a sphingomyelinase standard in the assay buffer. This will be used to quantify the activity in the unknown samples.

-

-

Assay Reaction:

-

Add a specific volume of your samples and standards to the wells of the 96-well plate.

-

Initiate the primary reaction by adding the sphingomyelin substrate solution to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 1-2 hours) to allow for the hydrolysis of sphingomyelin.[21]

-

Prepare a "Reaction Mix" containing alkaline phosphatase, choline oxidase, HRP, and the chromogenic substrate in the assay buffer.

-

Stop the primary reaction and initiate the color development by adding the Reaction Mix to each well.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

-

Measurement and Analysis:

-

Measure the absorbance of each well at the appropriate wavelength for your chosen chromogenic substrate (e.g., ~655 nm for TMB).[21]

-

Subtract the absorbance of the blank (a well with no sample or standard) from all readings.

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of the product in your samples by interpolating their absorbance values on the standard curve.

-

Calculate the sphingomyelinase activity, typically expressed as units of activity per milligram of protein.

-

Troubleshooting and Considerations

-

High Background: This can be caused by contamination of reagents with the product of the reaction (e.g., choline or hydrogen peroxide) or by non-enzymatic degradation of the substrate. Ensure all reagents are fresh and properly stored.

-

Low Signal: This may be due to low enzyme activity in the sample, suboptimal assay conditions (pH, temperature), or inactive enzymes in the reaction mix. Optimize incubation times and ensure all enzymes are active.

-

Substrate Specificity: While the coupled enzyme approach is generally robust, it's important to be aware of potential interferences. Some artificial chromogenic or fluorogenic substrates may not be suitable for all sphingomyelinase mutants, potentially leading to inaccurate results.[22]

Conclusion

Chromogenic sphingomyelinase assays provide a powerful tool for researchers studying the intricate roles of sphingolipid metabolism in health and disease. By understanding the underlying enzymatic cascade and the rationale behind the experimental design, scientists can confidently employ and adapt these assays to answer their specific research questions. The ability to tailor the assay to different sphingomyelinase isoforms further enhances its utility, making it an indispensable technique in the modern life sciences laboratory.

References

- Fan, F., & Gadda, G. (2005). On the Catalytic Mechanism of Choline Oxidase. Journal of the American Chemical Society, 127(7), 2067–2074.

- Gadda, G. (2020). Choline oxidases. Methods in Enzymology, 640, 101–123.

- Kim, E. E., & Wyckoff, H. W. (1991). Reaction mechanism of alkaline phosphatase based on crystal structures. Two-metal ion catalysis. Journal of Molecular Biology, 218(2), 449–464.

- Fan, F., & Gadda, G. (2005). Mechanistic studies of choline oxidase with betaine aldehyde and its isosteric analogue 3,3-dimethylbutyraldehyde. Biochemistry, 44(25), 9140–9147.

- Gadda, G. (2012). Production of recombinant choline oxidase and its application in betaine production. Applied Biochemistry and Biotechnology, 167(3), 535–544.

-

Assay Genie. (n.d.). Sphingomyelinase Activity Colorimetric Assay Kit (BN00826). Retrieved from [Link]

- Mondal, M., & Jana, S. (2018). Oxidation of choline to glycine betaine through two redox cycles. Journal of Molecular Modeling, 24(10), 284.

- He, X., et al. (2012). A high-throughput sphingomyelinase assay using natural substrate. Analytical and Bioanalytical Chemistry, 404(3), 857–866.

- Mühle, C., et al. (2023). Characterization of a Neutral Sphingomyelinase Activity in Human Serum and Plasma. International Journal of Molecular Sciences, 24(3), 2541.

- Stec, B., et al. (1992). Structure and mechanism of alkaline phosphatase. Annual Review of Biophysics and Biomolecular Structure, 21, 441–483.

- Conyers, S. M., & Kidwell, D. A. (1991). Chromogenic substrates for horseradish peroxidase. Analytical Biochemistry, 192(1), 207–211.

- Soñé, G. G., et al. (2004). Identification of acidic, alkaline, and neutral sphingomyelinase activities in Mycobacterium tuberculosis. BMC Microbiology, 4, 33.

- Mühle, C., et al. (2013). Characterization of Acid Sphingomyelinase Activity in Human Cerebrospinal Fluid. PLoS ONE, 8(5), e62912.

- Clark, A. J., & Clark, J. D. (1993). A comparison of chromogenic substrates for horseradish peroxidase as a label in steroid immunoassay. Journal of Immunological Methods, 163(2), 249–255.

- Zelinski, T. A., & Choy, P. C. (1984). Phosphocholine phosphatase and alkaline phosphatase are different enzymes in hamster heart. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 794(2), 326–332.

- Holtz, K. M., & Stec, B. (1999). A revised mechanism for the alkaline phosphatase reaction involving three metal ions. Journal of Molecular Biology, 286(5), 1459–1473.

-

M-CSA. (n.d.). Alkaline phosphatase. Retrieved from [Link]

- McGovern, M. M., et al. (2017). Consensus recommendation for a diagnostic guideline for acid sphingomyelinase deficiency. Genetics in Medicine, 19(9), 967–974.

- Spacil, Z., et al. (2011). Reliable Assay of Acid Sphingomyelinase Deficiency with the Mutation Q292K by Tandem Mass Spectrometry. Clinical Chemistry, 57(7), 1059–1060.

-

Stoffel, W. (2014). Acid and neutral sphingomyelinases. Laboratorium für Molekulare Neuroforschung. Retrieved from [Link]

- Kolesnick, R. N., & Krönke, M. (1998). Acid and neutral sphingomyelinases: Roles and mechanisms of regulation. Annual Review of Biochemistry, 67, 643–665.

- Schuchman, E. H. (2007). Acid Sphingomyelinase Deficiency. In GeneReviews®.

- Bar-Sinai, A., et al. (2022). Diagnostic odyssey for patients with acid sphingomyelinase deficiency (ASMD): Exploring the potential indicators of diagnosis using quantitative and qualitative data. Molecular Genetics and Metabolism Reports, 32, 100889.

Sources

- 1. neuroforschung-zmmk.uni-koeln.de [neuroforschung-zmmk.uni-koeln.de]

- 2. researchgate.net [researchgate.net]

- 3. A high-throughput sphingomyelinase assay using natural substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. Choline oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alkaline phosphatase - Wikipedia [en.wikipedia.org]

- 7. Characterization of a Neutral Sphingomyelinase Activity in Human Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. Phosphocholine phosphatase and alkaline phosphatase are different enzymes in hamster heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Production of recombinant choline oxidase and its application in betaine production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An Introduction to Horseradish Peroxidase (HRP) and Its Applications [sigmaaldrich.com]

- 14. Chromogenic Western Blotting Substrates | Thermo Fisher Scientific - CA [thermofisher.com]

- 15. Chromogenic substrates for horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scbt.com [scbt.com]

- 17. Identification of acidic, alkaline, and neutral sphingomyelinase activities in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Acid Sphingomyelinase Activity Assay Kit - Echelon Biosciences [echelon-inc.com]

- 19. Characterization of Acid Sphingomyelinase Activity in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 21. docs.aatbio.com [docs.aatbio.com]

- 22. Reliable Assay of Acid Sphingomyelinase Deficiency with the Mutation Q292K by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

role of synthetic substrates in sphingolipid metabolism studies

<_

Crucial Role of Synthetic Substrates in Unraveling Sphingolipid Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical signaling molecules involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[1] Dysregulation of sphingolipid metabolism is implicated in numerous human diseases, ranging from lysosomal storage disorders like Gaucher disease to cancer and neurodegenerative conditions.[2][3][4] However, the inherent complexity and interconnectivity of the sphingolipid metabolic network present significant challenges to its study. This technical guide delves into the indispensable role of synthetic substrates in overcoming these hurdles, providing researchers with the tools to dissect enzymatic activities, trace metabolic fluxes, and visualize sphingolipid trafficking in living cells. We will explore the diverse arsenal of synthetic probes, from classic radiolabeled molecules to advanced fluorescent and "clickable" analogs, and provide practical insights into their application in cutting-edge research and diagnostics.

Introduction: Enigmatic World of Sphingolipid Metabolism

Sphingolipid metabolism is a dynamic and intricate network of enzymatic reactions that generate a diverse array of bioactive lipids.[5][6] central hub of this network is ceramide, a molecule synthesized de novo in the endoplasmic reticulum or generated through the breakdown of complex sphingolipids.[3][6][7][8] From ceramide, the pathways diverge to produce sphingomyelin, a major component of the plasma membrane, and a vast family of glycosphingolipids, which play crucial roles in cell recognition and signaling.[6][9] Conversely, the breakdown of ceramide yields sphingosine and its phosphorylated derivative, sphingosine-1-phosphate (S1P), two molecules with often opposing signaling functions.[5][9]

study of this complex web of interactions is hampered by several factors:

-

Low abundance of native substrates: Many bioactive sphingolipids are present at very low concentrations within the cell, making their detection and quantification challenging.

-

Structural similarity: subtle structural differences between various sphingolipid species make them difficult to distinguish using conventional analytical techniques.

-

Rapid metabolic turnover: Sphingolipids are in a constant state of flux, being rapidly synthesized, modified, and degraded, which complicates the study of individual enzymatic steps.

-

Compartmentalization: Sphingolipid metabolism is spatially organized within different cellular organelles, adding another layer of complexity to its investigation.[10]

To navigate this intricate landscape, researchers have turned to synthetic substrates, which act as powerful tools to illuminate the individual pathways and enzymes within the sphingolipid metabolic network.

Synthetic Substrate Toolbox: A Versatile Arsenal for Sphingolipid Research

Synthetic substrates are analogs of natural sphingolipids that have been chemically modified to incorporate a reporter tag, such as a radioisotope, a fluorophore, or a bioorthogonal handle for "click" chemistry. se modifications allow for the sensitive and specific detection of the substrate and its metabolic products.

Radiolabeled Substrates: Gold Standard for Quantitative Analysis

Historically, radiolabeled sphingolipids, such as [¹⁴C]serine or [³H]sphingosine, have been the workhorses for studying sphingolipid metabolism.[11] By tracing the incorporation of the radiolabel into various downstream metabolites, researchers can quantitatively measure metabolic flux through different pathways.

Key Applications:

-

Enzyme kinetics: Determining the kinetic parameters of sphingolipid- metabolizing enzymes.

-

Metabolic flux analysis: Quantifying the rate of synthesis and turnover of different sphingolipid species.

-

Drug discovery: Screening for inhibitors of specific enzymes in the pathway.

Challenges:

-

Safety concerns: Handling radioactive materials requires specialized facilities and safety protocols.

-

Limited spatial resolution: Autoradiography provides limited information on the subcellular localization of metabolites.

-

Potential for artifacts: binding of radiolabeled sphingolipids to scintillation vials can lead to inaccurate measurements.[12]

Fluorescent Substrates: Visualizing Sphingolipid Dynamics in Living Cells

advent of fluorescently labeled sphingolipid analogs has revolutionized the study of their trafficking and localization within living cells.[1][13] se probes typically consist of a sphingolipid moiety attached to a fluorescent dye, such as nitrobenzoxadiazole (NBD) or boron-dipyrromethene (BODIPY).[1]

Advantages of BODIPY Fluorophores:

-

Higher fluorescence quantum yield and photostability compared to NBD.[1]

-

Environment-sensitive fluorescence: Some BODIPY-labeled lipids exhibit changes in their fluorescence emission spectrum depending on their concentration and the hydrophobicity of their environment, allowing for the visualization of lipid-rich domains.[14]

Experimental Workflow: Visualizing Sphingomyelin Internalization with BODIPY-SM

Figure 1. Workflow for tracking sphingomyelin uptake using a fluorescent analog.

Protocol: Live-Cell Imaging of Sphingolipid Trafficking

-

Cell Culture: Plate cells of interest onto glass-bottom dishes suitable for confocal microscopy and allow them to adhere overnight.

-

Labeling: Prepare a working solution of the fluorescent sphingolipid analog (e.g., BODIPY-FL-C5-sphingomyelin) complexed with bovine serum albumin (BSA) to facilitate its delivery to cells.[14] Incubate the cells with the probe at a low temperature (e.g., 4°C) to allow for binding to the plasma membrane while minimizing endocytosis.

-

Trafficking: Wash the cells to remove unbound probe and then shift to a physiological temperature (37°C) to initiate internalization and trafficking.

-

Imaging: At various time points, visualize the subcellular localization of the fluorescent probe using confocal microscopy. Co-staining with organelle- specific markers can help identify the compartments through which the sphingolipid is trafficked.

-

Data Analysis: Quantify the fluorescence intensity in different cellular regions to determine the kinetics of transport.[1]

Clickable Substrates: Bioorthogonal Tools for Metabolic Labeling and Proteomics

"Click" chemistry, a set of bioorthogonal reactions that occur with high efficiency and specificity in biological systems, has provided a powerful new approach for studying sphingolipid metabolism.[15][16][17] This strategy involves metabolically incorporating a sphingolipid analog bearing a small, inert chemical handle (e.g., an azide or an alkyne) into cellular pathways.[16][17] incorporated probe can then be selectively tagged with a reporter molecule (e.g., a fluorophore or biotin) via a click reaction.[15][16]

Types of Click Chemistry Reactions:

-

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): most widely used click reaction, but the copper catalyst can be toxic to living cells. [15]

-

Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that is suitable for live-cell imaging.[15]

-

Inverse Electron-Demand Diels-Alder (IEDDA) Reaction: A very fast and efficient reaction for labeling in living systems.[15]

Sources

- 1. Using BODIPY FL-Sphingolipid Analogs to Study Sphingolipid Metabolism in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. news.mayocliniclabs.com [news.mayocliniclabs.com]

- 5. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Glycosphingolipid Synthesis: A Comprehensive Guide - Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 10. Sphingolipids and their metabolism in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic labeling of sphingolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. A potential source of error in the enzymatic diagnosis of the neurolipidoses when radiolabelled sphinogolipids are used as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Using fluorescent sphingolipid analogs to study intracellular lipid trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sphingolipids, Steroids, Lipopolysaccharides and Related Probes—Section 13.3 | rmo Fisher Scientific - TW [thermofisher.com]

- 15. journals.biologists.com [journals.biologists.com]

- 16. Metabolic Labeling of Glycerophospholipids via Clickable Analogs Derivatized at the Lipid Headgroup - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolic labeling of glycerophospholipids via clickable analogs derivatized at the lipid headgroup - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine for Niemann-Pick Disease Research

Sources

- 1. Niemann–Pick disease - Wikipedia [en.wikipedia.org]

- 2. Niemann-Pick Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. Amsterdam UMC Locatie AMC - Niemann Pick disease type A/B [amc.nl]

- 5. researchgate.net [researchgate.net]

- 6. ASMD Niemann-Pick Disease Type A | Niemann-Pick UK (NPUK) [npuk.org]

- 7. Acid Sphingomyelinase Assay Kit (Colorimetric) (ab252889) | Abcam [abcam.com]

- 8. A high-throughput sphingomyelinase assay using natural substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical and biochemical diagnostics of Niemann-Pick disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nnpdf.ca [nnpdf.ca]

- 11. Niemann-Pick A/B Disease in a 13-Year-Old Child and Review of the Literature [scirp.org]

- 12. benchchem.com [benchchem.com]

- 13. glycodepot.com [glycodepot.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. 2-N-HEXADECANOYLAMINO-4-NITROPHENYLPHOSPHORYLCHOLINE | 60438-73-5 [chemicalbook.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. mayocliniclabs.com [mayocliniclabs.com]

- 18. ASM Deficiency Diagnostics - Medical Laboratory Services | ARCHIMEDLife [archimedlife.com]

- 19. Analysis of acid sphingomyelinase activity in dried blood spots using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Improved sensitivity of an acid sphingomyelinase activity assay using a C6:0 sphingomyelin substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. A novel high-throughput screening format to identify inhibitors of secreted acid sphingomyelinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. High Throughput Screening for Inhibitors of Alpha-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Colorimetric Enzyme Assays for Acid Sphingomyelinase

Authored by a Senior Application Scientist

Introduction: The Critical Role of Acid Sphingomyelinase in Cellular Homeostasis and Disease

Acid sphingomyelinase (ASM), a lysosomal enzyme also known as sphingomyelin phosphodiesterase 1, is a pivotal player in lipid metabolism.[1] It catalyzes the hydrolysis of sphingomyelin, a major component of cell membranes, into ceramide and phosphorylcholine.[1][2] This process is not merely a catabolic step; the product, ceramide, is a potent second messenger that modulates a wide array of cellular processes, including apoptosis, cell proliferation, differentiation, and inflammation.[1][3] Given its central role, dysregulation of ASM activity is implicated in several pathologies. A deficiency in ASM leads to Niemann-Pick disease types A and B, a group of lysosomal storage disorders characterized by the accumulation of sphingomyelin in various tissues.[1][3] Consequently, the accurate measurement of ASM activity is crucial for disease diagnosis, prognostic monitoring, and the development of therapeutic interventions.

This guide provides a comprehensive overview of the principles and methodologies of colorimetric enzyme assays for acid sphingomyelinase, designed for researchers, scientists, and drug development professionals. We will delve into the core mechanics of the assay, provide a detailed experimental protocol, and discuss critical parameters for ensuring data integrity and reproducibility.

Core Principle of the Colorimetric Assay: A Multi-Enzyme Cascade for Signal Generation

The colorimetric assay for ASM activity is an indirect method that relies on a series of coupled enzymatic reactions to produce a quantifiable color change.[1][2] The fundamental principle involves the detection of one of the products of sphingomyelin hydrolysis, namely phosphorylcholine.[1][2][3]

The assay proceeds in a stepwise manner, typically initiated under acidic conditions (pH 5.0) to ensure the specific measurement of acid sphingomyelinase activity.[1][2]

-

Primary Enzymatic Reaction: The assay begins with the incubation of the sample containing ASM with its natural substrate, sphingomyelin. ASM hydrolyzes sphingomyelin into ceramide and phosphorylcholine.[1][2][3]

-

Secondary Enzymatic Reactions: The phosphorylcholine produced in the first step becomes the substrate for a cascade of subsequent enzymatic reactions. This cascade serves to amplify the signal. A common approach involves the following steps:

-

Colorimetric Detection: The hydrogen peroxide generated in the final enzymatic step is quantified through a reaction catalyzed by horseradish peroxidase (HRP).[3] HRP, in the presence of a chromogenic probe, facilitates the oxidation of the probe, resulting in a colored product.[3][5] The intensity of the color, which can be measured using a spectrophotometer at a specific wavelength (commonly 570 nm or 655 nm), is directly proportional to the amount of H₂O₂ produced, and thus, to the original ASM activity in the sample.[2][6][7]

Visualizing the Assay Principle

The multi-step enzymatic cascade can be visualized as follows:

Caption: Enzymatic cascade in a colorimetric ASM assay.

A Validated Experimental Protocol

The following protocol is a representative, self-validating workflow for measuring ASM activity in cell lysates.

I. Reagent Preparation and Storage

Proper preparation and storage of reagents are paramount for assay consistency.

| Reagent | Preparation | Storage |

| ASM Assay Buffer | Typically a two-part buffer system (e.g., Buffer I and Buffer II) mixed before use to achieve the optimal pH (5.0).[2][6] | Store at -20°C or 4°C as recommended by the manufacturer.[2][8] |

| ASM Substrate | Lyophilized sphingomyelin reconstituted with the ASM Assay Buffer Mix.[2][6] | Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[6] |

| Enzyme Mixes | Lyophilized powders containing enzymes like alkaline phosphatase, choline oxidase, and HRP, reconstituted with the assay buffer.[2][6] | Store at -20°C. Keep on ice during use.[2] |

| Chromogenic Probe | Often supplied in DMSO.[6] | Store at -20°C, protected from light.[6][8] |

| Choline Standard | Lyophilized choline chloride reconstituted with ddH₂O to generate a stock solution (e.g., 50 mM).[2] | Store at -20°C.[2] |

II. Sample Preparation

-

Cell Lysates: Harvest cells (e.g., 1 x 10⁶) and wash with cold PBS.

-

Homogenization: Resuspend the cell pellet in 100 µl of ASM Assay Buffer. Homogenize on ice using a Dounce homogenizer.[2]

-

Clarification: Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C.[2]

-

Supernatant Collection: Carefully collect the supernatant, which contains the soluble ASM enzyme, for use in the assay.

III. Assay Procedure (96-well plate format)

-

Standard Curve Preparation:

-

Prepare a series of choline standards by diluting the stock solution. A typical range would be 0, 1, 2, 3, 4, and 5 nmol/well.[2] This is crucial for converting absorbance readings into absolute enzyme activity.

-

-

Reaction Setup:

-

Sample Wells: Add 5-10 µl of the sample supernatant to the wells of a 96-well plate.[2]

-

Positive Control: Add a known amount of purified ASM to a separate well.[2] This validates that the assay components are working correctly.

-

Background Control: For samples with potentially high intrinsic choline levels, prepare a parallel well with the sample but without the ASM substrate.[8][9] This allows for the subtraction of any non-ASM-dependent signal.

-

Add 4 µl of the reconstituted ASM Substrate to the sample and positive control wells. Adjust the final volume in all wells to 25 µl with the ASM Assay Buffer.[2]

-

-

Enzymatic Reaction Incubation:

-

Incubate the plate at 37°C for 1-2 hours. The optimal incubation time may need to be determined empirically based on the sample's expected ASM activity.[6]

-

-

Development Reaction:

-

Color Development Incubation:

-

Measurement:

Visualizing the Experimental Workflow

Caption: High-level workflow for the colorimetric ASM assay.

IV. Data Analysis and Interpretation

-

Background Subtraction: Subtract the absorbance reading of the 0 nmol choline standard (blank) from all other standard and sample readings.[6]

-

Standard Curve Generation: Plot the background-corrected absorbance values of the choline standards against their known concentrations (nmol/well). Perform a linear regression to obtain the equation of the line (y = mx + c).

-

Calculation of ASM Activity:

-

Use the standard curve equation to determine the amount of choline (B, in nmol) generated in each sample well from its background-corrected absorbance reading.

-

The ASM activity is then calculated using the following formula:

Activity (mU/mg) = [B / (T x P)] x 1000

Where:

-

B = Amount of choline generated (nmol)

-

T = Incubation time (minutes)

-

P = Protein concentration of the sample lysate (mg)

-

-

One unit (U) of ASM activity is defined as the amount of enzyme that generates 1.0 µmol of choline per minute at pH 5.0 and 37°C.[6]

-

Causality and Critical Choices in the Assay

-

Why an Acidic pH? Sphingomyelinases exist in several forms with different optimal pH ranges (acid, neutral, and alkaline).[1][10] Performing the initial enzymatic reaction at pH 5.0 ensures the selective measurement of the lysosomal acid sphingomyelinase, which is clinically relevant for Niemann-Pick disease.[1]

-

The Role of Detergents: Assays measuring ASM activity sometimes include detergents like sodium taurocholate in the buffer.[3] This is because sphingomyelin is a lipid, and detergents help to solubilize the substrate, making it more accessible to the enzyme. The concentration of the detergent can be a critical parameter and may require optimization, as it can significantly impact the measured activity, especially for certain mutations.[11]

-

Natural vs. Artificial Substrates: While this guide focuses on assays using the natural substrate sphingomyelin, other methods have employed artificial chromogenic or fluorogenic substrates.[11] However, assays using the natural substrate are often preferred as they more accurately reflect the enzyme's in vivo activity.[3] Inhibitor screening results can differ significantly between natural and artificial substrate assays, highlighting the importance of substrate choice.[3]

Conclusion: Ensuring Trustworthy and Reproducible Results

The colorimetric assay for acid sphingomyelinase is a robust and sensitive method for quantifying its enzymatic activity. Its reliance on a multi-enzyme cascade allows for significant signal amplification, enabling the detection of low levels of ASM activity.[1][2] However, achieving trustworthy and reproducible data hinges on meticulous attention to detail. The integrity of the assay is maintained through the diligent use of a standard curve for accurate quantification, positive controls to validate reagent and enzyme functionality, and background controls to account for non-specific signals. By understanding the principles behind each step and adhering to a validated protocol, researchers can confidently employ this technique to advance our understanding of lipid metabolism and associated diseases.

References

-

Assay Genie. (n.d.). Acid Sphingomyelinase Activity Colorimetric Assay Kit (BN00825). Retrieved from [Link]

-

Biocompare. (n.d.). Sphingomyelin Assay Kits. Retrieved from [Link]

-

He, X., et al. (2014). A high-throughput sphingomyelinase assay using natural substrate. Assay and Drug Development Technologies, 12(4), 236-244. Retrieved from [Link]

-

D'Souza, G. G., et al. (2018). A Robust Liposomal Platform for Direct Colorimetric Detection of Sphingomyelinase Enzyme and Inhibitors. ACS Nano, 12(9), 9148-9157. Retrieved from [Link]

-

Biocompare. (n.d.). Sphingomyelin Assay Kits. Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). Sphingomyelin Assay Kit. Retrieved from [Link]

-

Deodato, F., et al. (2015). Improved sensitivity of an acid sphingomyelinase activity assay using a C6:0 sphingomyelin substrate. Clinica Chimica Acta, 446, 169-174. Retrieved from [Link]

-

Creative BioMart. (n.d.). Acid Sphingomyelinase Activity Colorimetric Assay Kit. Retrieved from [Link]

-

Igarashi, Y., et al. (2002). Chromogenic assay for the activity of sphingomyelinase from Bacillus cereus and its application to the enzymatic hydrolysis of lysophospholipids. Journal of Biochemistry, 131(1), 87-92. Retrieved from [Link]

-

DC Fine Chemicals. (2023). Chromogenic Substrates Overview. Retrieved from [Link]

Sources

- 1. Acid Sphingomyelinase Assay Kit (Colorimetric) (ab252889) | Abcam [abcam.com]

- 2. assaygenie.com [assaygenie.com]

- 3. A high-throughput sphingomyelinase assay using natural substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chromogenic assay for the activity of sphingomyelinase from Bacillus cereus and its application to the enzymatic hydrolysis of lysophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Acid Sphingomyelinase Activity Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]

- 9. cellbiolabs.com [cellbiolabs.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. Improved sensitivity of an acid sphingomyelinase activity assay using a C6:0 sphingomyelin substrate - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine: From Discovery to Application

This guide provides an in-depth technical overview of 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine, a pivotal tool in lipid research and diagnostics. We will explore its discovery, detail its chemical synthesis, and provide a comprehensive framework for its application as a chromogenic substrate, particularly for assaying sphingomyelinase activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this synthetic molecule in their experimental workflows.

Introduction and Scientific Significance

2-Hexadecanoylamino-4-nitrophenylphosphorylcholine, hereafter referred to as HDA-PC, is a synthetic chromogenic analog of sphingomyelin. Its structure is ingeniously designed to mimic the natural substrate of sphingomyelinase, an enzyme critical to sphingolipid metabolism.[1] The significance of HDA-PC lies in its ability to be cleaved by certain sphingomyelinases, releasing a yellow-colored product, 4-nitrophenol, which can be readily quantified using a spectrophotometer. This property makes it an invaluable substrate for continuous, real-time enzyme activity assays.

The discovery and synthesis of HDA-PC provided a crucial advancement over previous methods that relied on radiolabeled or natural substrates, which were often cumbersome, less sensitive, or required complex multi-step detection processes.[2] A key breakthrough was the finding that HDA-PC is selectively hydrolyzed by acid sphingomyelinase (aSMase) but not by Mg-dependent neutral sphingomyelinase.[3] This specificity allows for the discrete measurement of aSMase activity even in complex biological samples like brain homogenates, which contain multiple sphingomyelinase isoforms.[3][4] The role of aSMase is implicated in numerous cellular signaling pathways and its dysregulation is linked to various pathologies, including Niemann-Pick disease, making HDA-PC a vital tool in both basic research and clinical diagnostics.[1][2]

Chemical Synthesis: A Step-by-Step Rationale

The synthesis of HDA-PC is a multi-step process that builds the molecule by sequentially adding its key functional components: the acyl chain, the nitrophenyl chromophore, and the phosphorylcholine headgroup. Two primary synthesis routes have been described in the literature.

Synthesis Route 1: Starting from 4-Nitroaniline

This pathway involves a three-step process beginning with the acylation of 4-nitroaniline.[1]

-

Step 1: Acylation of 4-Nitroaniline. The synthesis initiates by attaching the C16 fatty acid tail (hexadecanoyl group) to the chromogenic core. 4-Nitroaniline is acylated using hexadecanoyl chloride in the presence of a base like triethylamine. The base is crucial as it scavenges the HCl byproduct, driving the reaction to completion under Schotten-Baumann-like conditions.[1]

-

Step 2: Phosphorylation. The resulting 2-hexadecanoylamino-4-nitroaniline is then phosphorylated. This is achieved by reacting the phenolic hydroxyl group with phosphorus oxychloride (POCl₃).[1] This step is highly sensitive to moisture, which would hydrolyze the POCl₃ reagent, necessitating anhydrous conditions.

-

Step 3: Choline Conjugation. In the final step, the phosphoryl chloride intermediate is reacted with choline hydroxide.[1] This is a nucleophilic displacement reaction where the choline molecule attaches to the phosphorus atom, completing the HDA-PC structure. The final product requires purification, typically via silica gel chromatography.[1]

Synthesis Route 2: Starting from 2-Amino-4-nitrophenol

An alternative synthesis was developed by Gal and Fash in 1976, which established the compound as a useful tool.[4][5]

-

Step 1: Acylation of 2-Amino-4-nitrophenol. The starting material, 2-amino-4-nitrophenol, is acylated with palmitoyl chloride (a C16 fatty acyl chloride, same as hexadecanoyl chloride) to yield the corresponding hexadecananilide.[5]

-

Step 2: Phosphorylation. The intermediate is then reacted with β-bromoethylphosphoryldichloride to introduce the phosphate group.[5]

-

Step 3: Quaternization. The final step involves quaternization with trimethylamine to form the phosphorylcholine headgroup, yielding the desired product.[5]

The diagram below illustrates the general workflow for the chemical synthesis of HDA-PC.

Caption: General workflow for the chemical synthesis of HDA-PC.

Application in Enzymatic Assays: A Protocol for Measuring Acid Sphingomyelinase Activity

The primary application of HDA-PC is in the quantitative measurement of acid sphingomyelinase (aSMase) activity. The enzyme catalyzes the hydrolysis of the phosphodiester bond in HDA-PC, releasing phosphorylcholine and the chromogenic product, 2-Hexadecanoylamino-4-nitrophenol. The resulting nitrophenolate ion has a distinct yellow color that can be measured spectrophotometrically.

Principle of the Assay

The assay is based on the following enzymatic reaction:

2-Hexadecanoylamino-4-nitrophenylphosphorylcholine (colorless) + H₂O --(Acid Sphingomyelinase)--> 2-Hexadecanoylamino-4-nitrophenol (yellow) + Phosphorylcholine

The rate of formation of the yellow product is directly proportional to the aSMase activity in the sample.

Caption: Enzymatic hydrolysis of HDA-PC by acid sphingomyelinase.

Detailed Experimental Protocol

This protocol provides a framework for measuring aSMase activity in cell lysates. Optimization may be required depending on the enzyme source and activity levels.

1. Reagent Preparation:

-

Assay Buffer: Prepare a buffer with a pH optimal for acid sphingomyelinase, typically around pH 5.0. A common choice is 50 mM Sodium Acetate buffer.

-

Substrate Stock Solution: HDA-PC has limited aqueous solubility. Dissolve HDA-PC in methanol to a concentration of 25 mg/mL.[4] Gentle warming may be necessary for complete solubilization.[4] This stock solution should be stored at -20°C for up to 3 months.[4]

-

Stop Solution: Prepare a high-pH buffer to stop the reaction and maximize the color development of the nitrophenolate ion. A 0.1 M Na₂CO₃ solution or similar alkaline buffer is suitable.

-

Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable lysis buffer. Determine the total protein concentration of your sample using a standard method (e.g., Bradford or BCA assay) for later normalization of enzyme activity.

2. Assay Procedure (96-well plate format):

-

Standard Curve: To quantify the amount of product formed, prepare a standard curve using 4-nitrophenol. Prepare serial dilutions in the assay buffer.

-

Sample Wells: To each well, add your sample (e.g., 10-50 µg of total protein). Add assay buffer to bring the volume to 50 µL. Include a "sample blank" for each sample, which will contain the sample but no substrate, to correct for any background absorbance.

-

Initiate Reaction: Prepare a working substrate solution by diluting the HDA-PC stock solution in the assay buffer. The final concentration in the well should be optimized; a starting point could be around 1-2 mM. Add 50 µL of the working substrate solution to each well (except blanks) to start the reaction.

-

Incubation: Incubate the plate at 37°C. The incubation time will depend on the enzyme activity and should be determined empirically to ensure the reaction remains in the linear range.[6] A time course experiment (e.g., measuring at 15, 30, 60, and 120 minutes) is recommended during assay development.

-

Stop Reaction: After incubation, add 100 µL of Stop Solution to each well. This will raise the pH, stopping the enzymatic reaction and ensuring the 4-nitrophenol product is in its colored phenolate form.

-

Read Absorbance: Measure the absorbance of each well at a wavelength between 405-420 nm using a microplate reader.[7]

3. Data Analysis:

-

Subtract the absorbance of the sample blank from the corresponding sample wells.

-

Use the 4-nitrophenol standard curve to convert the absorbance values into the amount of product formed (e.g., in µmol).

-

Calculate the enzyme activity, typically expressed as µmol of product formed per minute per mg of total protein (µmol/min/mg or U/mg).

Key Assay Parameters & Considerations

| Parameter | Recommended Value/Consideration | Rationale / Causality |

| pH | ~5.0 (for aSMase) | Acid sphingomyelinase exhibits optimal activity at an acidic pH.[1][3] |

| Wavelength | 405-420 nm | This is the absorbance maximum for the 4-nitrophenolate ion released upon substrate hydrolysis.[7] |